molecular formula C9H18ClN B2456892 2-(Cyclopropylmethyl)piperidine;hydrochloride CAS No. 2416234-80-3

2-(Cyclopropylmethyl)piperidine;hydrochloride

Cat. No.: B2456892
CAS No.: 2416234-80-3
M. Wt: 175.7
InChI Key: DJEGHPLRTLITBU-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)piperidine;hydrochloride is a chemical compound with the molecular formula C9H17N·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)piperidine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . This process involves the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step .

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance efficiency and yield. For example, the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex is a notable method . This approach allows for the synthesis of various cyclic amines, including piperidines, in good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)piperidine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group in a molecule with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium, rhodium catalysts

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic compound with one nitrogen atom.

    Cyclopropylmethylamine: A compound with a cyclopropyl group attached to a methylamine.

    Piperidine hydrochloride: A hydrochloride salt of piperidine.

Uniqueness

2-(Cyclopropylmethyl)piperidine;hydrochloride is unique due to its specific structure, which combines the piperidine ring with a cyclopropylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(cyclopropylmethyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-6-10-9(3-1)7-8-4-5-8;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZRRGDTULPAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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